molecular formula C14H10BrNOS B13141716 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole

6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole

Cat. No.: B13141716
M. Wt: 320.21 g/mol
InChI Key: GQGWDUSWVHRCAG-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole is a heterocyclic compound that features a bromine atom at the 6th position and a 3-methoxyphenyl group at the 2nd position on a benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-aminothiophenol and 3-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 2-aminothiophenol with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)benzo[d]thiazole.

    Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid to yield 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products where the bromine atom is replaced by other nucleophiles.

    Coupling: Biaryl or diaryl compounds formed through palladium-catalyzed reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for metal complexes.

Biology

    Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the thiazole ring’s known biological activity.

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine

    Drug Development: Explored for its potential in drug development, particularly in the design of anticancer and antiviral agents.

Industry

    Material Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)benzo[d]thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-2-phenylbenzo[d]thiazole: Similar structure but without the methoxy group, which can influence its electronic properties and solubility.

    6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole: The methoxy group is in a different position, potentially altering its chemical behavior and biological activity.

Properties

Molecular Formula

C14H10BrNOS

Molecular Weight

320.21 g/mol

IUPAC Name

6-bromo-2-(3-methoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C14H10BrNOS/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3

InChI Key

GQGWDUSWVHRCAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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